N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Description
N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (hereafter referred to by its full IUPAC name) is a pyrimidoindole derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen. The core structure comprises a pyrimido[5,4-b]indole scaffold substituted at the 3-position with a 4-methoxybenzyl group and at the 8-position with a methyl group.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-18-6-11-25-24(14-18)28-29(30(36)33(17-31-28)15-22-7-9-23(37-5)10-8-22)34(25)16-26(35)32-27-20(3)12-19(2)13-21(27)4/h6-14,17H,15-16H2,1-5H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHOIQVOWBRCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=C(C=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The compound can be synthesized through a multi-step process involving various chemical reactions. The synthesis typically includes the formation of the pyrimidine core followed by the introduction of the mesityl and methoxybenzyl groups. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-mesityl derivatives. For instance, compounds derived from similar structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 1 | 0.015 | 0.030 | Bacillus cereus |
| Compound 2 | 0.008 | 0.020 | Staphylococcus aureus |
| Compound 3 | 0.004 | 0.008 | Enterobacter cloacae |
Antifungal Activity
In addition to antibacterial properties, related compounds have shown promising antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against various fungal strains, such as Trichoderma viride and Aspergillus fumigatus. The structure-activity relationship indicates that specific substitutions on the pyrimidine ring enhance antifungal potency .
The mechanism by which these compounds exert their biological effects is an area of active research. Molecular docking studies suggest that they may inhibit key bacterial enzymes, such as MurB in E. coli, which is critical for cell wall biosynthesis. This inhibition leads to bacterial cell death, explaining the observed antimicrobial effects .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have been conducted to evaluate the safety profile of these compounds against normal human cells (e.g., MRC5). Preliminary results indicate that while exhibiting antimicrobial properties, some derivatives maintain low cytotoxicity, making them potential candidates for further development in therapeutic applications .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:
- Case Study A : A compound with structural similarities demonstrated significant improvement in infection control in patients with resistant bacterial infections.
- Case Study B : A derivative was used in combination therapy for fungal infections, leading to enhanced patient outcomes compared to standard treatments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrimido[5,4-b]indole Core
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
Key Observations :
- N-Substituent Impact : The mesityl group in the target compound introduces steric bulk and hydrophobicity compared to smaller groups (e.g., 2-chlorobenzyl in or phenyl in ). This may enhance membrane permeability but reduce solubility.
- Functional Groups : The 4-methoxybenzyl group at the 3-position contrasts with phenyl () or fluorobenzyl () substituents, which could modulate π-π stacking or hydrogen bonding.
Challenges :
- Introducing the mesityl group may require optimized coupling conditions due to steric hindrance.
- Methoxybenzyl groups are prone to deprotection under acidic conditions, necessitating careful handling .
Functional and Pharmacological Insights
While activity data for the target compound are absent, related pyrimidoindoles exhibit:
- TLR4 Selectivity: Thioacetamide derivatives (e.g., Compound 27 in ) show nanomolar TLR4 binding, suggesting the acetamide moiety in the target compound may retain similar interactions.
- Adamantane Conjugates : Compounds like 8c () demonstrate enhanced blood-brain barrier penetration due to adamantane’s lipophilicity, hinting that the mesityl group could confer analogous advantages.
- Safety Profiles : Pyrimidoindoles with aryl substituents (e.g., ) may exhibit acute oral toxicity (Category 4) or respiratory irritation (Category 3), warranting caution in handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
